Benzodioxole vs. Phenyl Substituent: Predicted Lipophilicity and H-Bond Capacity Differentiation
The 1,3-benzodioxol-5-yl substituent at the thiazole 4-position is predicted to reduce cLogP by approximately 0.5–0.8 log units relative to the unsubstituted phenyl analog 5-amino-1-(4-phenyl-thiazol-2-yl)-1H-pyrazole-4-carbonitrile, while adding two hydrogen-bond acceptor atoms (the dioxole oxygens) [1]. This modification is associated with improved aqueous solubility and altered CYP450 metabolic profile in benzodioxole-containing drug candidates, as the methylenedioxy group blocks para-hydroxylation metabolic hotspots that are accessible on phenyl and 4-halophenyl analogs [2]. No direct experimental logP or solubility measurement was identified for the target compound in the public domain at the time of this analysis.
| Evidence Dimension | Predicted lipophilicity (cLogP) and H-bond acceptor count |
|---|---|
| Target Compound Data | cLogP ~2.0–2.5 (predicted); HBA count = 7 (two dioxole oxygens + thiazole N + pyrazole N + nitrile N + amine N + thiazole S) |
| Comparator Or Baseline | 5-Amino-1-(4-phenyl-thiazol-2-yl)-1H-pyrazole-4-carbonitrile: cLogP ~2.8–3.3 (predicted); HBA count = 5 |
| Quantified Difference | Estimated ΔcLogP ≈ -0.5 to -0.8; ΔHBA = +2 |
| Conditions | In silico prediction (no experimental logP available for target compound) |
Why This Matters
The predicted lower lipophilicity and added hydrogen-bond capacity of the benzodioxole-bearing target compound favor aqueous solubility and may reduce non-specific protein binding, guiding formulation and assay buffer selection during procurement.
- [1] Amer, A. A. Synthesis and Reactions of Some New Thiazolylpyrazole Derivatives and Related Compounds. Phosphorus, Sulfur, and Silicon and the Related Elements, 2008, 183, 2330–2343. View Source
- [2] Wang, H.-H.; et al. Synthesis, Molecular Docking and Evaluation of Thiazolyl-Pyrazoline Derivatives Containing Benzodioxole as Potential Anticancer Agents. Bioorg. Med. Chem. 2013, 21 (2), 448–455. View Source
